1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride
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Overview
Description
1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a methylmethanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride typically involves several steps:
Synthetic Routes: The initial step often involves the fluorination of a suitable precursor, such as 3-methylphenyl, using reagents like Selectfluor®
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure high yield and purity. Solvents like dichloromethane or ethanol are commonly used.
Industrial Production Methods: On an industrial scale, the production involves similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Chemical Reactions Analysis
1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired transformations.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
Pathways Involved: The pathways affected by the compound include those related to neurotransmission, signal transduction, and metabolic regulation. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 3-fluoro-4-methylphenylamine and N-methyl-3-fluoro-4-methylbenzylamine share structural similarities.
Uniqueness: The presence of both the fluorine atom and the methylmethanamine group in this compound imparts unique chemical and biological properties, such as enhanced stability and specific binding interactions, which are not observed in its analogs.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-7-3-4-8(6-11-2)5-9(7)10;/h3-5,11H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDJZTOKVPUJHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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